Thermodynamic Stability: Dewar Benzene ΔfH° vs. Benzene and Other (CH)6 Isomers
Ab initio G2-level calculations using the isodesmic bond separation scheme provide directly comparable standard enthalpies of formation (ΔfH°298) for all five (CH)6 isomers [1]. Dewar benzene exhibits ΔfH°298 = 397.1 kJ/mol, representing a 315 kJ/mol increase over benzene (82.0 kJ/mol) [1]. Relative to benzvalene (378.1 kJ/mol), Dewar benzene is 19 kJ/mol more endothermic; relative to prismane (547.0 kJ/mol), it is 150 kJ/mol less endothermic [1]. This positions Dewar benzene as an intermediate-energy isomer between benzvalene and prismane.
| Evidence Dimension | Standard enthalpy of formation (ΔfH°298, kJ/mol) |
|---|---|
| Target Compound Data | 397.1 kJ/mol (calculated, G2/isodesmic) [1]; 405.1 kJ/mol (experimental, ATcT) [2] |
| Comparator Or Baseline | Benzene: 82.0 kJ/mol (calc) / 82.9±0.3 kJ/mol (exp); Benzvalene: 378.1 kJ/mol (calc); Prismane: 547.0 kJ/mol (calc); 3,3′-Bicyclopropenyl: 578.8 kJ/mol (calc) |
| Quantified Difference | Dewar benzene ΔfH° exceeds benzene by +315 kJ/mol; exceeds benzvalene by +19 kJ/mol; lower than prismane by 150 kJ/mol |
| Conditions | Gas phase, 298.15 K. G2 composite theoretical method with isodesmic bond separation scheme. |
Why This Matters
The ΔfH° value enables accurate thermodynamic modeling of isomerization pathways and strain energy quantification, critical for selecting the appropriate (CH)6 isomer in mechanistic studies and energy-storage material development.
- [1] Ab initio calculations of the heats of formation for (CH)6 isomers. Journal of Molecular Structure: THEOCHEM, 1998, 454, 229-235. Table of ΔHf298 values for benzene (82.0), Dewar benzene (397.1), benzvalene (378.1), prismane (547.0), 3,3′-bicyclopropenyl (578.8) in kJ/mol. View Source
- [2] ATcT Thermochemical Network. Dewar benzene enthalpy of formation. Version 1.176. ΔfH°(298.15 K) = 405.1 ± 1.7 kJ/mol (gas). Active Thermochemical Tables. View Source
